- Preparation of imidazo[4,5-c]quinoline derivatives that are kinase inhibitors inhibitors useful in treatment of proliferative , neoplastic and other kinase-mediated diseases, World Intellectual Property Organization, , ,
Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)

922500-91-2 structure
Produktname:Ethyl 2-(oxetan-3-ylidene)acetate
Ethyl 2-(oxetan-3-ylidene)acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 2-(oxetan-3-ylidene)acetate
- Ethyl oxetan-3-ylideneacetate
- Ethyl 3-oxetanylideneacetate
- Oxetan-3-ylidene-acetic acid ethyl ester
- Ethyl (oxetan-3-ylidene)acetate
- CVZGHWOZWYWLBL-UHFFFAOYSA-N
- HT880
- BCP21917
- HT1134
- Ethyl 2-(oxetan-3-ylidene);acetate
- PB19291
- ST1020106
- Aceticaci
- CS-0006466
- DTXSID40693399
- CS1632
- Ethyl2-(oxetan-3-ylidene)acetate
- SCHEMBL1978877
- EN300-140924
- DB-003643
- 922500-91-2
- MFCD12755197
- AS-46536
- SY034540
- AKOS006343569
- ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER
-
- MDL: MFCD12755197
- Inchi: 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
- InChI-Schlüssel: CVZGHWOZWYWLBL-UHFFFAOYSA-N
- Lächelt: O=C(/C=C1/COC/1)OCC
Berechnete Eigenschaften
- Genaue Masse: 142.063
- Monoisotopenmasse: 142.063
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 3
- Komplexität: 154
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.5
- XLogP3: -0.2
Experimentelle Eigenschaften
- Dichte: 1.228
- Schmelzpunkt: NA
- Siedepunkt: 207.1°C at 760 mmHg
- Flammpunkt: 78℃
- Brechungsindex: 1.558
- PSA: 35.53000
- LogP: 0.50610
- Dampfdruck: 0.2±0.4 mmHg at 25°C
Ethyl 2-(oxetan-3-ylidene)acetate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26-36
- Lagerzustand:Sealed in dry,Store in freezer, under -20°C
Ethyl 2-(oxetan-3-ylidene)acetate Zolldaten
- HS-CODE:29329990
Ethyl 2-(oxetan-3-ylidene)acetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076491-100g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 98% | 100g |
¥3531.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-1G |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 97% | 1g |
¥ 145.00 | 2023-03-17 | |
Enamine | EN300-140924-0.1g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 93% | 0.1g |
$19.0 | 2023-02-15 | |
TRC | E936918-50mg |
Ethyl 2-(Oxetan-3-ylidene)acetate |
922500-91-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-140924-0.5g |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 93% | 0.5g |
$32.0 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076491-25g |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 98% | 25g |
¥1061.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-10G |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 97% | 10g |
¥ 547.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011527-25G |
ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 97% | 25g |
¥ 970.00 | 2023-04-13 | |
abcr | AB304767-250 mg |
Ethyl 2-(oxetan-3-ylidene)acetate, 95%; . |
922500-91-2 | 95% | 250 mg |
€80.40 | 2023-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43260-100mg |
Ethyl 2-(oxetan-3-ylidene)acetate |
922500-91-2 | 95% | 100mg |
¥24.0 | 2023-09-08 |
Ethyl 2-(oxetan-3-ylidene)acetate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Sodium hydride Solvents: Tetrahydrofuran ; 0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
Referenz
- Preparation of 3-(substituted phenyl) oxetane-3-carboxylic acid and intermediates, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; cooled; overnight, rt
Referenz
- Preparation of the novel spirocyclic k-ras g12c inhibitor, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin DicarbofunctionalizationAngewandte Chemie, 2020, 59(6), 2375-2379,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactionsBeilstein Journal of Organic Chemistry, 2020, 16, 1936-1946,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C → rt
Referenz
- GPR40 receptor agonist, and its preparing method, pharmaceutical composition and application, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; cooled; 2 h, rt
Referenz
- Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Referenz
- Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
- 3-Oxetanonee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt
Referenz
- Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Referenz
- Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine MoietyJournal of Medicinal Chemistry, 2020, 63(18), 10352-10379,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; rt
Referenz
- (Ethoxycarbonylmethylene)triphenylphosphoranee-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C → rt
Referenz
- Oxetanes as promising modules in drug discoveryAngewandte Chemie, 2006, 45(46), 7736-7739,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
1.2 30 min, rt
1.2 30 min, rt
Referenz
- Preparation of bicyclo[3.2.0]heptane derivatives for treatment of pain, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Referenz
- Preparation of aromatic urea derivatives as IDO inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt
Referenz
- Imidazoles as Nav1.8 inhibitors and their preparation and use in the treatment of pain, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
- Oxetanes in Drug Discovery: Structural and Synthetic InsightsJournal of Medicinal Chemistry, 2010, 53(8), 3227-3246,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Referenz
- Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy groupTetrahedron Letters, 2014, 55(28), 3805-3808,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C
Referenz
- Preparation method for bicyclic compound and application as antifungal agent, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 min, rt
Referenz
- Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors, World Intellectual Property Organization, , ,
Ethyl 2-(oxetan-3-ylidene)acetate Raw materials
- ethyl 2-diethoxyphosphorylpropanoate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Triethyl phosphonoacetate
- 3-Oxetanone
Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products
Ethyl 2-(oxetan-3-ylidene)acetate Verwandte Literatur
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate

Reinheit:99%/99%
Menge:25g/100g
Preis ($):163.0/538.0